4-(4-chlorobenzoyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chlorobenzoyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It’s used as a promoter in the synthesis of α-aminonitriles and as a derivatization agent and self-assembling dipole molecule to improve hole injection in conjugated polymers .

Synthesis Analysis

“4-Chlorobenzoic acid” is prepared by oxidation of 4-chlorotoluene . A method for producing m-chlorobenzoyl chloride involves using m-nitrotoluene as raw material, pyridine, pyridinium salt, pyridine derivative containing halogen and fat groups on a ring, salt thereof and N, N-dimethylformamide and salt thereof are used as catalysts .

Molecular Structure Analysis

The molecular formula of “4-Chlorobenzoyl chloride” is C7H4Cl2O . The molecular weight is 175.01 . The SMILES string representation is ClC(=O)c1ccc(Cl)cc1 .

Chemical Reactions Analysis

“4-Chlorobenzoyl chloride” may be used in the following studies: Acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay and sulfated zirconia .

Physical and Chemical Properties Analysis

“4-Chlorobenzoyl chloride” is a liquid with a density of 1.365 g/mL at 20 °C . It has a boiling point of 102-104 °C/11 mmHg and a melting point of 11-14 °C .

Mécanisme D'action

Target of Action

The primary target of 4-(4-chlorobenzoyl)-1H-imidazole is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is found in various organisms, including Alcaligenes sp. AL3007 . The role of this enzyme is to catalyze the ligation of 4-chlorobenzoate to coenzyme A, a crucial step in the metabolism of certain halobenzoates .

Mode of Action

It is known that the compound interacts with its target enzyme, 4-chlorobenzoyl coa ligase, possibly inhibiting its function . This interaction could lead to changes in the metabolic pathways involving 4-chlorobenzoate.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the 4-chlorobenzoate degradation pathway . In this pathway, 4-chlorobenzoate is first ligated to coenzyme A by the action of 4-chlorobenzoyl CoA ligase. The resulting 4-chlorobenzoyl CoA is then further metabolized by other enzymes . By interacting with 4-chlorobenzoyl CoA ligase, this compound could potentially disrupt this pathway, affecting the downstream effects.

Pharmacokinetics

Related compounds such as 4-chlorobenzoic acid are known to be soluble in some organic solvents and in aqueous base . This suggests that this compound might also have good solubility, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on the 4-chlorobenzoate degradation pathway. By inhibiting 4-chlorobenzoyl CoA ligase, the compound could disrupt the metabolism of 4-chlorobenzoate, potentially leading to an accumulation of 4-chlorobenzoate or a deficiency of downstream metabolites .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s solubility and stability, as well as the activity of its target enzyme . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its action .

Safety and Hazards

Propriétés

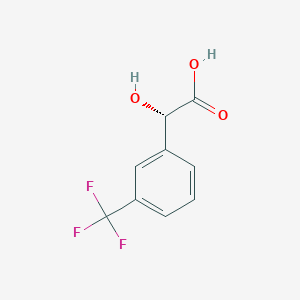

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chlorobenzoyl)-1H-imidazole involves the reaction of 4-chlorobenzoyl chloride with imidazole in the presence of a base.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "imidazole", "base (e.g. triethylamine)" ], "Reaction": [ "Convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride", "Add imidazole to the reaction mixture in the presence of a base", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |

Numéro CAS |

91874-84-9 |

Formule moléculaire |

C10H7ClN2O |

Poids moléculaire |

206.6 |

Pureté |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.